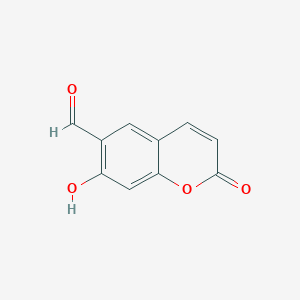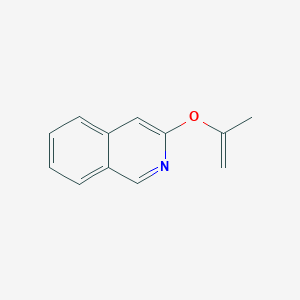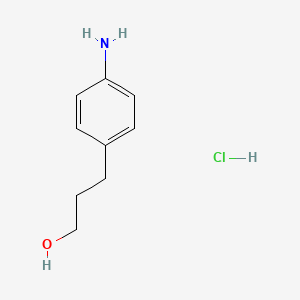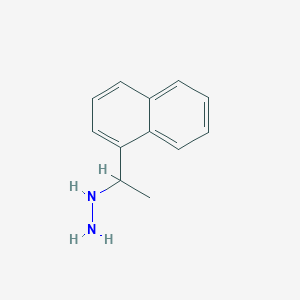
6-Formylumbelliferone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formylumbelliferone is a derivative of umbelliferone, a naturally occurring coumarin. This compound is characterized by the presence of a formyl group at the sixth position of the umbelliferone structure. Coumarins, including umbelliferone derivatives, are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-formylumbelliferone is through the Duff reaction, which involves the formylation of umbelliferone. The reaction conditions typically include the use of hexamethylenetetramine and trifluoroacetic acid in a solvent such as acetic acid. The reaction is carried out at elevated temperatures to achieve the desired formylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization from solvents like ethanol, isopropanol, and acetonitrile are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Formylumbelliferone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group at the seventh position can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: 6-Carboxyumbelliferone.
Reduction: 6-Hydroxymethylumbelliferone.
Substitution: Various substituted umbelliferone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Formylumbelliferone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Mecanismo De Acción
The mechanism of action of 6-formylumbelliferone involves its interaction with specific molecular targets:
Protein Tyrosine Phosphatase 1B: Inhibition of this enzyme leads to improved insulin signaling and glucose uptake.
α-Glucosidase: Inhibition of this enzyme reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
Human Recombinant Aldose Reductase: Inhibition of this enzyme prevents the formation of sorbitol from glucose, which is beneficial in managing diabetic complications.
Comparación Con Compuestos Similares
8-Formylumbelliferone: Another formylated derivative of umbelliferone, differing in the position of the formyl group.
Umbelliferone: The parent compound, known for its wide range of biological activities.
Comparison: 6-Formylumbelliferone is unique due to its specific formylation at the sixth position, which imparts distinct chemical and biological properties. Compared to 8-formylumbelliferone, this compound has shown promising antidiabetic potential and unique enzyme inhibition profiles .
Propiedades
Número CAS |
881-61-8 |
|---|---|
Fórmula molecular |
C10H6O4 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
7-hydroxy-2-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H |
Clave InChI |
YYVVBACXPUHKFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC2=CC(=C(C=C21)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)



![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)




